1,3,5-Tris(trifluoromethyl)cyclohexane
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Overview
Description
1,3,5-Tris(trifluoromethyl)cyclohexane is a chemical compound characterized by the presence of three trifluoromethyl groups attached to a cyclohexane ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Tris(trifluoromethyl)cyclohexane can be synthesized through several methods. One common approach involves the trifluoromethylation of cyclohexane derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI) under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris(trifluoromethyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of cyclohexane derivatives with reduced trifluoromethyl groups.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
1,3,5-Tris(trifluoromethyl)cyclohexane finds applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3,5-Tris(trifluoromethyl)cyclohexane involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to specific receptors or enzymes. The pathways involved may include inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(trifluoromethyl)benzene: A similar compound with a benzene ring instead of a cyclohexane ring.
1,3,5-Tris(trifluoromethyl)cyclopentane: A compound with a cyclopentane ring and three trifluoromethyl groups.
Uniqueness
1,3,5-Tris(trifluoromethyl)cyclohexane is unique due to its cyclohexane ring structure, which imparts different steric and electronic properties compared to its benzene and cyclopentane analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Properties
Molecular Formula |
C9H9F9 |
---|---|
Molecular Weight |
288.15 g/mol |
IUPAC Name |
1,3,5-tris(trifluoromethyl)cyclohexane |
InChI |
InChI=1S/C9H9F9/c10-7(11,12)4-1-5(8(13,14)15)3-6(2-4)9(16,17)18/h4-6H,1-3H2 |
InChI Key |
OPZMJQBYGLKBFR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(CC1C(F)(F)F)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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